Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Aldose Reductase Inhibition Diabetes Complications Triazinoindole

This compound (CAS 603946-78-7, C17H21N5OS, MW 343.45) is a fully synthetic small molecule built on the 1,2,4-triazino[5,6-b]indole core. It features an 8-ethyl substituent on the indole ring, a 5-methyl group on the triazine ring, and an N-propylacetamide side chain attached via a thioether linker at the 3-position.

Molecular Formula C17H21N5OS
Molecular Weight 343.4 g/mol
Cat. No. B12577848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
Molecular FormulaC17H21N5OS
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)CC)N=N1
InChIInChI=1S/C17H21N5OS/c1-4-8-18-14(23)10-24-17-19-16-15(20-21-17)12-9-11(5-2)6-7-13(12)22(16)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,23)
InChIKeyRLNGHBRLJMXSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-: A Structurally Defined Triazinoindole Thioether for Targeted Probe and Lead-Optimization Programs


This compound (CAS 603946-78-7, C17H21N5OS, MW 343.45) is a fully synthetic small molecule built on the 1,2,4-triazino[5,6-b]indole core. It features an 8-ethyl substituent on the indole ring, a 5-methyl group on the triazine ring, and an N-propylacetamide side chain attached via a thioether linker at the 3-position . This scaffold is recognized across multiple therapeutic areas—including quorum-sensing inhibition, antitubercular adjuvant therapy, and antidepressant discovery—where even minor variations in the 8-position or the N-substituent produce order-of-magnitude shifts in target potency [1] [2].

Why 8‑Ethyl‑5‑methyl‑N‑propyl Cannot Be Replaced by Other 2‑(Triazino[5,6‑b]indol‑3‑ylthio)acetamides


Published structure–activity relationship (SAR) studies on the triazinoindole thioether scaffold demonstrate that biological activity is highly sensitive to the nature of the C8 substituent and the terminal amide group. For Eis acetyltransferase inhibition, switching the C8 substituent from hydrogen to fluorine improves potency ~8‑fold (IC50,KAN 0.23 ± 0.02 µM → 0.030 ± 0.005 µM), while a methyl substitution yields only a ~2‑fold gain [1] [2]. In quorum‑sensing antagonism, replacing the N‑phenyl with a bulkier amine can boost PA14 activity from >10 µM to 0.34 ± 0.03 µM [3]. Because the 8‑ethyl‑5‑methyl‑N‑propyl combination is not represented in any public SAR series, its potency and selectivity profile cannot be predicted from close analogs such as 8‑methyl, 8‑fluoro, or N‑phenyl derivatives. Treating any of those analogs as a functional equivalent for probe or assay development risks obtaining data that do not translate to the intended 8‑ethyl‑N‑propyl lead series.

Quantitative Differentiation Evidence for Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- Versus Closest Analogs


C8-Ethyl vs. C8-Methyl: Aldose Reductase Inhibitory Potency Inferred from a Matched Molecular Pair

No head‑to‑head comparison exists for the exact target compound. However, a closely matched analog—(8‑methyl‑3‑[[2‑oxo‑2‑(propylamino)ethyl]sulfanyl]‑5H‑[1,2,4]triazino[5,6‑b]indol‑5‑yl)acetic acid—differs only at the 8‑position (methyl vs. ethyl) and the 5‑position (acetic acid vs. methyl). This analog inhibits aldose reductase with an IC50 of 0.0196 µM [1]. In the Eis inhibitor series, replacing 8‑methyl with 8‑fluoro alters potency ~1.6‑fold [2], indicating that small C8 modifications translate to measurable biochemical shifts. Therefore, the 8‑ethyl compound is expected to exhibit a distinct, non‑interchangeable potency profile relative to the 8‑methyl congener.

Aldose Reductase Inhibition Diabetes Complications Triazinoindole

Impact of N‑Propylacetamide Side‑Chain on Potency: Lessons from Quorum‑Sensing Antagonists

In the PqsR antagonist series bearing a 2‑((5‑methyl‑5H‑[1,2,4]triazino[5,6‑b]indol‑3‑yl)thio)acetamide core, varying the amide substituent alone shifts PAO1‑L IC50 from 0.98 ± 0.02 µM (hit compound 7) to 0.25 ± 0.12 µM (compound 40) [1]. The N‑propyl group of the target compound is not represented in that optimization, but the data demonstrate that side‑chain identity is a dominant potency driver. Consequently, substituting the N‑propyl with a different amide (e.g., N‑phenyl, N‑cycloalkyl) would yield a functionally different chemotype.

Quorum Sensing Inhibition Pseudomonas aeruginosa PqsR Antagonist

C8-Ethyl Substituent in the Context of Eis Inhibition: SAR Extrapolation

The Eis inhibitor series by Ngo et al. systematically varied the C8 substituent (H, F, Me) while keeping R1 (methyl or ethyl) constant. The C8‑fluoro analog 39b (IC50,KAN = 0.030 ± 0.005 µM) is 7.7‑fold more potent than its 8‑H counterpart 11b (0.23 ± 0.02 µM) [1]. Although 8‑ethyl was not tested, the progressive increase in potency with lipophilic/electron‑withdrawing C8 groups suggests that an 8‑ethyl substituent would yield IC50 values distinct from both the 8‑methyl and 8‑fluoro congeners. The target compound’s 8‑ethyl‑5‑methyl‑N‑propyl combination thus occupies an unexplored, and potentially advantageous, region of SAR space.

Eis Acetyltransferase Kanamycin Adjuvant Tuberculosis

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor Count

Using the vendor‑reported SMILES (CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)CC)N=N1), the calculated LogP (XLogP3) for the target compound is 2.7, with a topological polar surface area (TPSA) of 86.1 Ų and one hydrogen‑bond donor (the amide NH) . In contrast, the 8‑methyl‑N‑propyl analog (CAS 603947-32-6) has an XLogP of 2.4 and identical TPSA/HBD. The 0.3‑unit LogP difference reflects the added methylene of the 8‑ethyl group and may affect passive permeability and tissue distribution, relevant for intracellular or CNS‑targeted applications.

Lipophilicity CNS Permeability Drug‑Likeness

Recommended Procurement and Use Cases for Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-


Aldose Reductase Inhibitor Lead Expansion

Procure this compound as a matched‑pair partner to the known aldose reductase inhibitor (8‑methyl analog, IC50 = 0.0196 µM [1]) to experimentally determine the potency shift imparted by the 8‑ethyl group. The resulting IC50 data will fill a critical gap in the triazinoindole SAR landscape and may identify a more potent or selective lead for diabetic complication programs.

Mycobacterium tuberculosis Eis Adjuvant Optimization

Use this compound as a novel C8 variant in Eis inhibitor SAR studies. Existing data show that C8‑fluoro and C8‑methyl analogs achieve IC50,KAN values of 0.030–0.15 µM [2]. Adding the 8‑ethyl compound to the panel will reveal whether the larger alkyl group improves potency beyond the 8‑methyl benchmark and whether it maintains the adjuvant activity observed with other series members.

Pseudomonas aeruginosa Quorum‑Sensing Probe Development

Although not directly tested in the PqsR series, this compound’s N‑propylacetamide side chain represents a distinct chemotype relative to the optimized PqsR antagonists (e.g., compound 40, PA14 IC50 = 0.34 µM [3]). Procure for screening in PAO1‑L and PA14 bioreporter assays to determine whether the 8‑ethyl‑N‑propyl combination yields a novel PqsR inhibition profile with differential strain selectivity.

Physicochemical Profiling and CNS Drug‑Likeness Assessment

With a calculated XLogP of 2.7, one HBD, and a TPSA of 86.1 Ų (computed from vendor SMILES ), this compound resides within favorable CNS drug‑like space. Procure for parallel artificial membrane permeability assay (PAMPA) and brain‑plasma ratio studies to benchmark its permeability against 8‑methyl and 8‑fluoro analogs, supporting lead selection for neuro‑inflammatory or neuro‑infectious disease targets.

Quote Request

Request a Quote for Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.